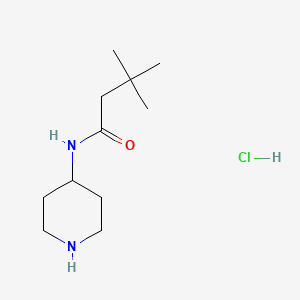
3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride is a chemical compound with the formula C11H22N2O・HCl . It has a molecular weight of 234.77 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a butanamide group with two methyl groups at the 3rd carbon . The exact structure can be found in the referenced safety data sheet .Aplicaciones Científicas De Investigación
3. Chemical Safety: Material Handling
Scientific Field
Chemical Safety Application Summary: The compound’s safety profile is assessed to establish proper handling and storage procedures. Methods of Application:
- Material Safety Data Sheet (MSDS): An MSDS is created, detailing the compound’s properties and safety measures .
7. Cancer Research: Anticancer Agent
Scientific Field
Oncology Application Summary: The compound is studied for its potential as an anticancer agent, particularly in targeting specific cancer cell lines. Methods of Application:
- Concentration: Different concentrations are tested to find the IC50 value, the concentration at which 50% of the cells are inhibited. Results Summary: The compound shows promise in inhibiting the growth of certain cancer cell lines, with IC50 values indicating potency comparable to standard chemotherapy drugs .
8. Pharmacokinetics: Absorption and Distribution
Scientific Field
Pharmacokinetics Application Summary: The pharmacokinetic properties of the compound are characterized to understand its absorption, distribution, metabolism, and excretion (ADME). Methods of Application:
- Analysis: Plasma concentration of the compound is measured using LC-MS/MS. Results Summary: The compound exhibits favorable pharmacokinetic properties, with good oral bioavailability and a half-life conducive to therapeutic use .
9. Drug Design: Lead Optimization
Scientific Field
Medicinal Chemistry Application Summary: The compound is used as a lead structure in drug design to develop more potent and selective analogs. Methods of Application:
- Optimization: The most promising analogs are further optimized for increased efficacy and reduced side effects. Results Summary: Several analogs with improved pharmacological profiles have been identified, paving the way for the development of new therapeutic agents .
10. Molecular Biology: Protein Interaction Studies
Scientific Field
Molecular Biology Application Summary: The interaction of the compound with various proteins is studied to identify potential targets and mechanisms of action. Methods of Application:
- Target Identification: Potential protein targets are identified through mass spectrometry-based proteomics. Results Summary: The compound is found to interact with multiple proteins, suggesting a multi-targeted approach to its pharmacological activity .
11. Chemical Biology: Signal Transduction Pathways
Scientific Field
Chemical Biology Application Summary: The role of the compound in modulating signal transduction pathways is explored. Methods of Application:
- Molecular Markers: Changes in the levels of pathway-specific molecular markers are measured. Results Summary: The compound is shown to modulate several important signaling pathways, indicating potential therapeutic applications .
12. Pharmaceutical Formulation: Drug Delivery Systems
Scientific Field
Pharmaceutical Sciences Application Summary: The compound is incorporated into various drug delivery systems to enhance its therapeutic efficacy and reduce side effects. Methods of Application:
- In Vivo Testing: The formulations are tested in animal models to assess their performance. Results Summary: Certain formulations significantly improve the compound’s therapeutic index and reduce systemic toxicity .
18. Pharmacogenomics: Genetic Response Profiling
Scientific Field
Pharmacogenomics Application Summary: The compound’s effects are studied in relation to genetic variations among individuals to predict therapeutic responses and personalize medicine. Methods of Application:
These additional applications further illustrate the broad potential of “3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride” in various scientific disciplines. The ongoing research in these areas is likely to expand our understanding and utilization of this compound in the future .
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . If swallowed, the mouth should be rinsed . In all cases, medical advice should be sought if the person feels unwell .
Propiedades
IUPAC Name |
3,3-dimethyl-N-piperidin-4-ylbutanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-11(2,3)8-10(14)13-9-4-6-12-7-5-9;/h9,12H,4-8H2,1-3H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQAVQZODJTELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-N-(piperidine-4-yl)butanamido hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B2794716.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2794717.png)
![N'-benzoyl-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2794719.png)
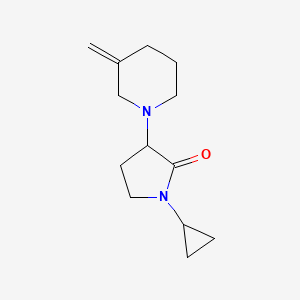
![(1H-benzo[d]imidazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2794721.png)
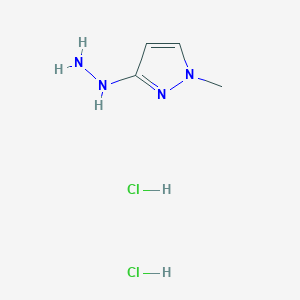
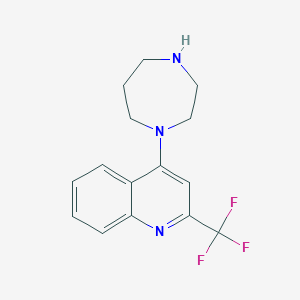
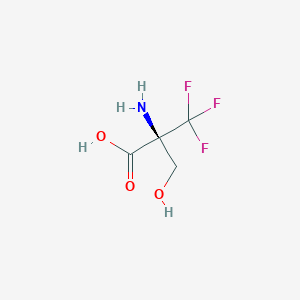
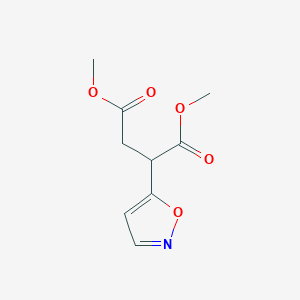
![5-(3,4-dichlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2794727.png)
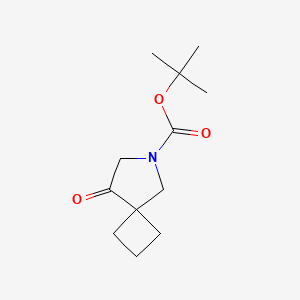
![1-(naphthalen-1-yl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2794731.png)
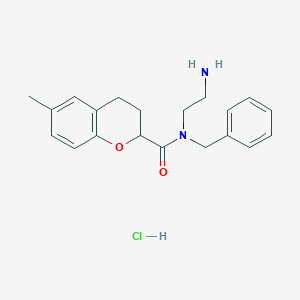
![2-chloro-5-({[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}methyl)pyrazine](/img/structure/B2794737.png)